

Technical Support Center: Przewalskin NMR Signal Assignment

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Compound of Interest

Compound Name: *Przewalskin*

Cat. No.: *B15594055*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of **Przewalskin** and related complex diterpenoids.

Disclaimer on NMR Data

The following quantitative NMR data for **Przewalskin B** is hypothetical and for illustrative purposes only. While the structure of **Przewalskin B** has been published, a complete and publicly accessible dataset of its assigned ^1H and ^{13}C NMR chemical shifts and coupling constants could not be located. The data presented here has been generated based on typical values for similar diterpenoid structures to provide a practical and detailed troubleshooting guide.

Hypothetical NMR Data for Przewalskin B

The structure of **Przewalskin B**, a complex diterpenoid isolated from *Salvia przewalskii*, presents a significant challenge for NMR signal assignment due to its unique bridged and caged ring system, multiple stereocenters, and potential for signal overlap.^[1]

Table 1: Hypothetical ^1H and ^{13}C NMR Data for **Przewalskin B** (in CDCl_3)

Position	δC (ppm)	δH (ppm)	Multiplicity (J in Hz)	Key HMBC Correlations (H to C)	Key NOESY Correlations (H to H)
1	45.2	2.15	m	C-2, C-10, C-13, C-14	H-2 β , H-10, H-14
2	28.9	1.65 (α), 1.80 (β)	m	C-1, C-3, C-4, C-10	H-1, H-3 α , H-3 β
3	35.1	1.50 (α), 1.75 (β)	m	C-2, C-4, C-5	H-2 α , H-2 β , H-4
4	82.3	3.95	d (3.5)	C-3, C-5, C-9, C-18, C-19	H-3 β , H-5, H-18, H-19
5	55.6	2.30	d (3.5)	C-4, C-6, C-7, C-10	H-4, H-6, H-7 α
6	22.5	1.90	m	C-5, C-7, C-8	H-5, H-7 α , H-7 β
7	31.8	1.40 (α), 1.60 (β)	m	C-5, C-6, C-8, C-9	H-6, H-8, H-14
8	135.4	5.80	d (2.0)	C-7, C-9, C-10, C-14	H-7 β , H-14
9	148.2	-	-	H-4, H-8, H-14	-
10	48.9	2.50	m	C-1, C-2, C-5, C-8, C-9	H-1, H-2 α , H-5
11	205.1	-	-	H-1, H-10, H-13	-
12	175.3	-	-	H-13, H-15	-
13	90.1	4.85	s	C-1, C-11, C-12, C-14, C-15	H-1, H-14, H-15

14	58.2	3.10	d (2.0)	C-1, C-8, C-9, C-13	H-1, H-8, H-13
15	34.5	3.20	sept (6.8)	C-12, C-13, C-16, C-17	H-13, H-16, H-17
16	21.2	1.25	d (6.8)	C-15, C-17	H-15, H-17
17	21.5	1.28	d (6.8)	C-15, C-16	H-15, H-16
18	29.8	1.15	s	C-3, C-4, C-5, C-19	H-4, H-19
19	22.1	1.05	s	C-3, C-4, C-5, C-18	H-4, H-18
20	-	-	-	-	-

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the NMR signal assignment of **Przewalskin B** and similar complex diterpenoids.

FAQ 1: Signal Overlap in the Aliphatic Region

Question: The ^1H NMR spectrum shows a complex and overlapping region between 1.4 and 2.2 ppm, making it impossible to assign the methylene protons of the ring system. How can I resolve these signals?

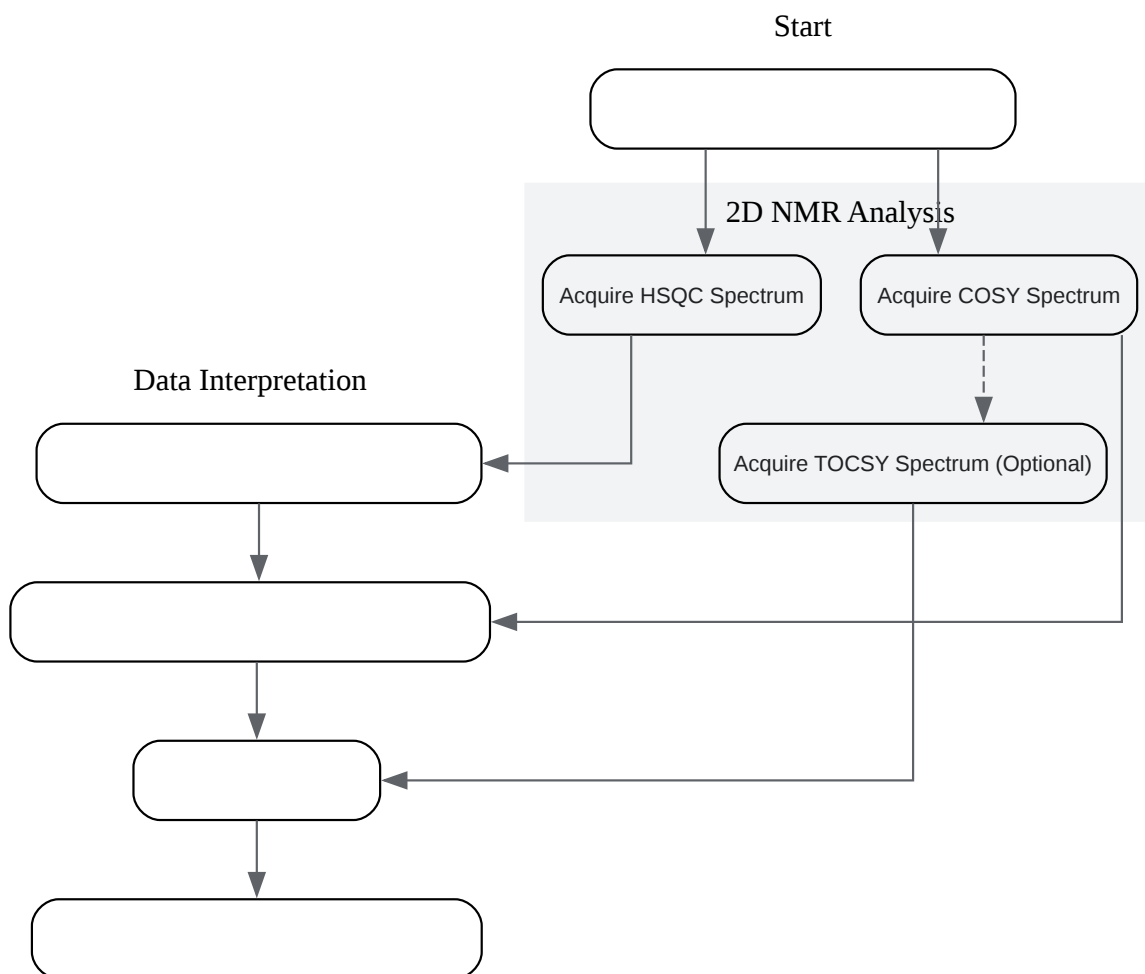
Answer: This is a common challenge with polycyclic natural products. A combination of 2D NMR experiments is essential for resolving these overlapping signals.

- **HSQC (Heteronuclear Single Quantum Coherence):** This is the first step to disperse the proton signals based on the chemical shifts of the carbons they are attached to. Each cross-peak in the HSQC spectrum correlates a proton to its directly attached carbon, resolving much of the overlap seen in the 1D ^1H spectrum.
- **COSY (Correlation Spectroscopy):** A ^1H - ^1H COSY experiment will reveal which protons are coupled to each other (typically through 2 or 3 bonds). By "walking" through the COSY

correlations, you can trace out the spin systems of the molecule. For example, you should be able to trace the connectivity from H-1 to H-2 and from H-2 to H-3.

- TOCSY (Total Correlation Spectroscopy): If COSY signals are weak or ambiguous, a TOCSY experiment can be used to show correlations between all protons within a spin system, not just adjacent ones. This can be particularly helpful for identifying all protons in a larger fragment of the molecule.

Experimental Workflow for Resolving Overlapping Aliphatic Signals



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Caption: Workflow for resolving overlapping aliphatic signals using 2D NMR.

FAQ 2: Difficulty in Assigning Quaternary Carbons

Question: I am having trouble assigning the quaternary carbons, especially C-9, C-11, and C-12, as they do not appear in the HSQC spectrum.

Answer: Quaternary carbons lack attached protons and therefore do not show correlations in HSQC or DEPT-135 spectra. The primary tool for assigning these is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

- **HMBC Analysis:** This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). By identifying which protons show a long-range correlation to a specific quaternary carbon, you can pinpoint its location.
 - For example, C-11 (a ketone) should show correlations to protons on adjacent carbons, such as H-1 and H-10.
 - C-12 (a lactone carbonyl) should show correlations to H-13 and the protons of the isopropyl group (H-15).
 - C-9 (an olefinic carbon) should show correlations from protons such as H-4, H-8, and H-14.

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References

- 1. Przewalskin B, a novel diterpenoid with an unprecedented skeleton from *Salvia przewalskii* maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
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